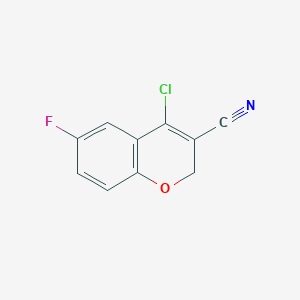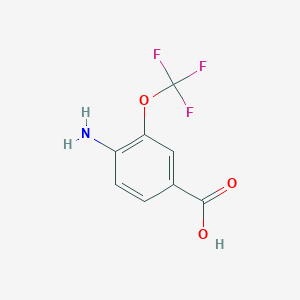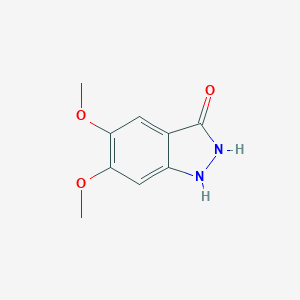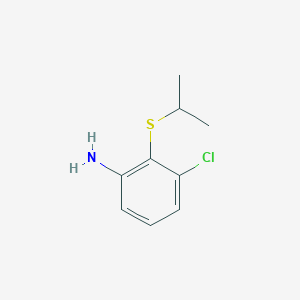![molecular formula C10H7ClF3NO4 B071142 methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 173903-15-6](/img/structure/B71142.png)
methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate
Vue d'ensemble
Description
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate, also known as TFMPP, is a psychoactive drug that belongs to the family of synthetic phenethylamines. It was first synthesized in the 1970s and gained popularity in the late 1990s as a recreational drug. However, TFMPP has also been studied for its potential scientific research applications, particularly as a tool to study the serotonin system in the brain.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate is an important compound used in various synthesis processes. Significant research has been conducted to explore efficient and eco-friendly methods for its synthesis, given its relevance in producing valuable chemical products.
Green Synthesis Approaches : Research has demonstrated the synthesis of related carbamates, such as methyl N-phenyl carbamate, from aniline using methyl formate as a green and efficient carbonylating agent. These methods offer high yields under milder reaction conditions than conventional routes, suggesting an alternative, more efficient route for carbamate synthesis via intermediates like formanilide (Yalfani et al., 2015).
Pesticide Manufacturing : Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, has been synthesized using novel methods that offer excellent yield, cost-effectiveness, and reduced pollution. This indicates the compound's critical role in manufacturing pesticides like indoxacarb (Jiafu Zhang et al., 2011).
Alternative Synthesis Routes : The non-phosgene synthesis of methyl N-phenyl carbamate has seen considerable research. Techniques such as oxidative carbonylation of aniline, oxidation, and reduction of nitrobenzene, among others, have been explored, highlighting the compound's industrial and environmental significance (K. Ta, 2013).
Thermodynamic Considerations : The synthesis process's thermodynamics, such as reaction heat, Gibbs free energy change, and equilibrium constants, have been calculated to guide experimental research and process scaling. This underscores the importance of understanding the fundamental properties of reactions involving such carbamates (Tian Hengshui, 2008).
Catalysis and Synthesis Optimization : Research into the catalytic processes for the synthesis of carbamates, like methyl N-phenyl carbamate, demonstrates the ongoing efforts to optimize these chemical processes. Various catalysts and reaction conditions have been investigated to improve yield, selectivity, and environmental impact (Xingao Peng et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO4/c1-18-9(17)15(8(11)16)6-2-4-7(5-3-6)19-10(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCQQIMRUZNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=C(C=C1)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051793 | |
| Record name | Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173903-15-6 | |
| Record name | Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(chlorocarbonyl)-N-(4-(trifluoromethoxy)phenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




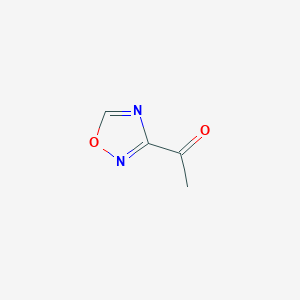
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)

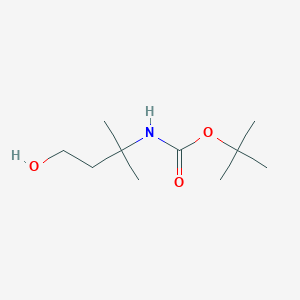
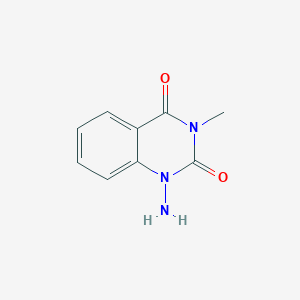

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
